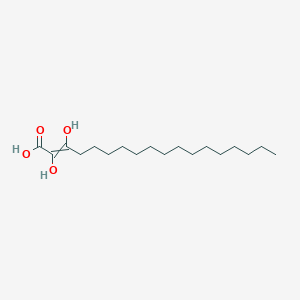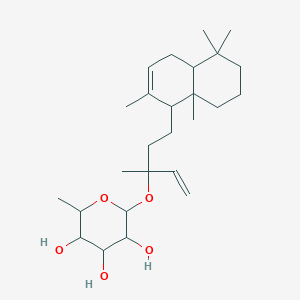
Labdane diterpene, alpha-L-deoxyidopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Labdane diterpene, alpha-L-deoxyidopyranose, is a natural bicyclic diterpeneThese compounds were originally obtained from labdanum, a resin derived from the gum rockrose . Labdane diterpenes exhibit a variety of biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: Labdane diterpenes can be synthesized through various methods. One common approach involves the use of diterpene synthases, which catalyze the cyclization of geranylgeranyl diphosphate to form labdane-related diterpenoids . Another method involves the isolation of labdane diterpenes from natural sources such as the seeds of Aframomum zambesiacum .
Industrial Production Methods: Industrial production of labdane diterpenes often involves the extraction and purification of these compounds from plant sources. For example, labdane diterpenes can be extracted from the genus Alpinia, which is known for its medicinal applications . The extraction process typically involves the use of organic solvents followed by chromatographic techniques to isolate the desired compounds .
化学反応の分析
Types of Reactions: Labdane diterpenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the alpha-amination of labdane-type diterpenes can be achieved using organocatalysis . Additionally, labdane diterpenes can undergo oxidation, decarboxylation, and methylation reactions catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: Common reagents used in the chemical reactions of labdane diterpenes include dibenzylazodicarboxylate, proline, and cytochrome P450 enzymes . Reaction conditions often involve the use of organic solvents such as dichloromethane and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of labdane diterpenes include hydrazino alcohols, oxidized derivatives, and methylated compounds . These products often exhibit enhanced biological activities compared to the parent compounds .
科学的研究の応用
Labdane diterpenes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex natural products . In biology, labdane diterpenes are studied for their antibacterial, antifungal, and anti-inflammatory properties . In medicine, these compounds are investigated for their potential as anticancer agents . Additionally, labdane diterpenes are used in the industry for their bioactive properties, such as their ability to deter mosquitoes and insects .
作用機序
The mechanism of action of labdane diterpenes involves their interaction with various molecular targets and pathways. For example, labdane diterpenes can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . They also exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators . The specific molecular targets and pathways involved in these effects vary depending on the structure of the labdane diterpene and the biological context .
類似化合物との比較
Labdane diterpenes can be compared with other similar compounds such as norlabdane diterpenes and bis-labdanic diterpenes . These compounds share structural similarities with labdane diterpenes but differ in their biological activities and chemical properties. For instance, norlabdane diterpenes have been shown to possess cytotoxic activities against various cancer cell lines . Bis-labdanic diterpenes, on the other hand, exhibit unique structural features that contribute to their distinct biological activities .
Similar Compounds
- Norlabdane diterpenes
- Bis-labdanic diterpenes
- Abietane diterpenes
- Clerodane diterpenes
Labdane diterpenes are unique in their structural diversity and wide range of biological activities, making them valuable compounds for scientific research and industrial applications.
特性
CAS番号 |
73466-02-1 |
|---|---|
分子式 |
C26H44O5 |
分子量 |
436.6 g/mol |
IUPAC名 |
2-[5-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O5/c1-8-25(6,31-23-22(29)21(28)20(27)17(3)30-23)15-12-18-16(2)10-11-19-24(4,5)13-9-14-26(18,19)7/h8,10,17-23,27-29H,1,9,11-15H2,2-7H3 |
InChIキー |
SHBMAOBNYQEHHP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC(C)(CCC2C(=CCC3C2(CCCC3(C)C)C)C)C=C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


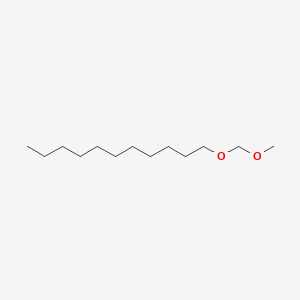
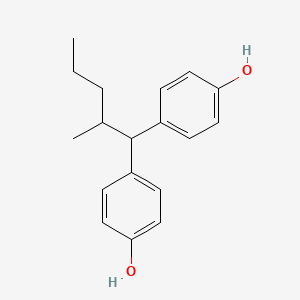
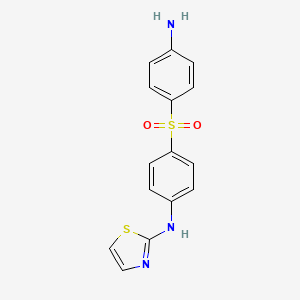
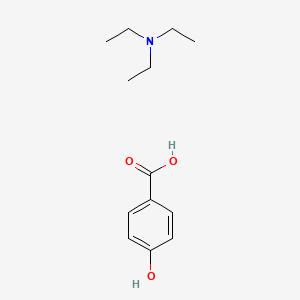
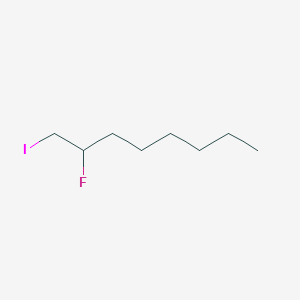
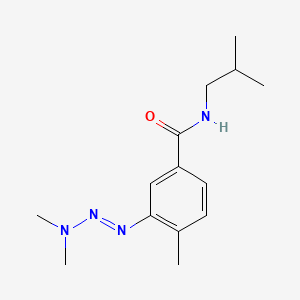

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
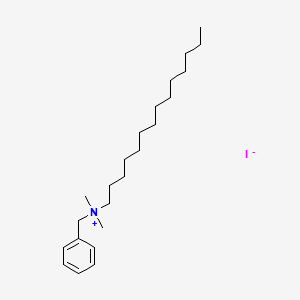
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
